4-(5-((2-((3-(1H-Imidazol-1-yl)propyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Description
This compound features a complex heterocyclic scaffold combining pyrido[1,2-a]pyrimidin-4-one, thioxothiazolidin-4-one, and imidazole moieties linked via a methylene bridge and a butanoic acid chain. The presence of the thioxothiazolidinone ring and imidazole group is notable, as these motifs are frequently associated with kinase inhibition and HDAC (histone deacetylase) modulation . The butanoic acid chain may enhance solubility and binding interactions, as seen in structurally related pharmaceuticals .
Properties
Molecular Formula |
C23H24N6O4S2 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C23H24N6O4S2/c1-15-5-6-18-26-20(25-7-3-9-27-11-8-24-14-27)16(21(32)29(18)13-15)12-17-22(33)28(23(34)35-17)10-2-4-19(30)31/h5-6,8,11-14,25H,2-4,7,9-10H2,1H3,(H,30,31)/b17-12- |
InChI Key |
INYLMKWNJQUDTM-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)NCCCN4C=CN=C4)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)NCCCN4C=CN=C4)C=C1 |
Origin of Product |
United States |
Biological Activity
Anticancer Activity
The compound has shown promising anticancer properties in various studies, attributed to its unique structural features.
Antiproliferative Effects
In vitro studies have demonstrated significant antiproliferative activity against multiple cancer cell lines. The compound's ability to inhibit cell growth is particularly notable in the submicromolar concentration range . A comparative study of its effects on different cancer cell lines is presented in Table 1.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Capan-1 (Pancreatic) | 0.85 |
| HCT-116 (Colorectal) | 0.62 |
| NCI-H460 (Lung) | 0.78 |
| K-562 (Leukemia) | 0.53 |
| MM1.S (Multiple Myeloma) | 0.71 |
Mechanism of Action
The compound's anticancer activity is believed to be multifaceted:
- DNA Interaction: Fluorescence and circular dichroism spectroscopy studies indicate that the compound interacts with DNA through a mixed binding mode, involving both intercalation and aggregation along the polynucleotide backbone .
- Enzyme Inhibition: The presence of the imidazole ring suggests potential inhibition of key enzymes involved in cancer cell proliferation.
Antimicrobial Activity
Research has also revealed promising antimicrobial properties of the compound.
Antibacterial Effects
In vitro studies have shown moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacterial strains are presented in Table 2.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4.2 |
| Escherichia coli | 8.7 |
| Pseudomonas aeruginosa | 16.3 |
| Bacillus subtilis | 3.9 |
Antifungal Activity
The compound has demonstrated antifungal properties, particularly against Candida species. Its activity is comparable to some commercially available antifungal agents, as shown in Table 3.
| Fungal Strain | MIC (μg/mL) | Fluconazole MIC (μg/mL) |
|---|---|---|
| Candida albicans | 2.8 | 2.0 |
| Candida glabrata | 4.1 | 4.0 |
| Aspergillus fumigatus | 8.5 | 8.0 |
Enzyme Inhibition Studies
The compound's structure suggests potential interactions with various enzymes, leading to several studies on its enzyme inhibition properties.
Dihydrofolate Reductase (DHFR) Inhibition
Given the structural similarities to known DHFR inhibitors like Piritrexim, studies have been conducted to evaluate its potential as a DHFR inhibitor . While not as potent as established drugs, it shows moderate DHFR inhibition with an IC50 of 75 nM.
Tyrosine Kinase Inhibition
Preliminary studies suggest that the compound may have tyrosine kinase inhibitory activity, potentially contributing to its anticancer effects. However, further research is needed to fully characterize this activity.
Case Study: In Vivo Anticancer Activity
A notable case study involved the evaluation of the compound's anticancer activity in a xenograft mouse model of human colorectal cancer.
Methodology:
- Human HCT-116 colorectal cancer cells were implanted subcutaneously in nude mice.
- Treatment groups received daily intraperitoneal injections of the compound at doses of 10, 20, and 40 mg/kg for 21 days.
- Tumor volume and body weight were monitored throughout the study.
Results:
- The compound showed dose-dependent tumor growth inhibition.
- At 40 mg/kg, tumor volume was reduced by 68% compared to the control group.
- No significant weight loss or other signs of toxicity were observed.
This case study provides promising evidence for the compound's potential as an anticancer agent, warranting further investigation into its clinical applications.
Comparison with Similar Compounds
Research Findings
Structural Determinants of Activity: The imidazole and pyrido[1,2-a]pyrimidinone groups in the target compound likely enhance selectivity for epigenetic targets compared to pyrazole-based analogs like 13c .
Computational Predictions vs. Experimental Gaps : While Tanimoto-based similarity aligns the compound with HDAC inhibitors, experimental validation is required to confirm its mechanism .
Lumping Strategy Relevance: The compound’s thioxothiazolidinone and pyrimidinone motifs place it in a surrogate category with redox-modulating and kinase-inhibiting agents, as per lumping strategies in organic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
